2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-phenylacetamide
Description
2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-phenylacetamide is a sulfur-containing acetamide derivative characterized by a central pyrrolidine-2,5-dione scaffold substituted with a phenyl group at the N1 position. The sulfanyl (-S-) linker bridges the pyrrolidine ring to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen atom.
Properties
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(19-13-7-3-1-4-8-13)12-24-15-11-17(22)20(18(15)23)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRMXNDNRKZTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The reaction conditions often include the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the synthesis might involve the reaction of a phenyl-substituted pyrrolidine with a sulfanyl acetic acid derivative under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The industrial process would also need to consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide derivative.
Scientific Research Applications
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Functional and Pharmacological Insights
Enzyme Inhibition Potential
- α-Glucosidase Inhibition : Compound 8q from , an oxadiazole-indole-acetamide hybrid, exhibited an IC₅₀ of 49.71 µM, comparable to the standard acarbose (38.25 µM) . This highlights the importance of the oxadiazole-indole moiety in enhancing inhibitory potency. In contrast, the pyrrolidine-dione scaffold in the target compound may confer distinct binding interactions due to its cyclic ketone groups.
- Lipoxygenase (LOX) Inhibition : Compound 8b () showed weak LOX inhibition (IC₅₀: 99.30 µM), suggesting that sulfanyl-acetamides with bulkier substituents (e.g., indole-oxadiazole) may hinder LOX binding .
Reverse Transcriptase Inhibition
Diarylpyrimidine (DAPY)-linked acetamides () inhibit HIV-1 reverse transcriptase via a horseshoe binding mode. The pyrimidine-amino group in these compounds enables π-stacking with aromatic residues in the enzyme’s binding pocket .
Antibacterial Activity
This suggests that the phenyl-pyrrolidine-dione system may need additional hydrophobic substituents (e.g., halogens) to enhance membrane penetration .
Physicochemical and Structural Comparisons
- Crystallography: The lead compound in -[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid, was characterized via X-ray diffraction, revealing a bent conformation stabilized by intramolecular hydrogen bonds .
- Synthetic Routes: emphasizes the importance of high-purity intermediates (e.g., 3-chloro-N-phenyl-phthalimide) for synthesizing polyimide monomers . This underscores the need for optimized purification steps in preparing the target compound’s pyrrolidine-dione core.
Biological Activity
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrrolidine ring, a phenyl group, and a sulfanyl linkage. Its molecular formula is , and it exhibits distinct chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 344.39 g/mol |
| Melting Point | 154-155 °C |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signaling pathways related to inflammation and pain.
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated significant inhibition of proliferation in breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Research Finding : In animal models, administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties:
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Applications in Medicine
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Potential development as an adjunct therapy in oncology.
- Anti-inflammatory Drugs : Investigated for chronic inflammatory conditions such as arthritis.
- Antimicrobial Agents : Exploration as a novel treatment for resistant microbial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
